![molecular formula C15H17N5O2S B4673893 1-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4673893.png)
1-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide
Overview
Description
1-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide, also known as MMB-4, is a designer drug that belongs to the class of synthetic cannabinoids. It was first synthesized in 2013 and has gained popularity in the research community due to its potent psychoactive effects and unique chemical structure.
Mechanism of Action
1-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide acts as a potent agonist of the cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to the release of various neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects associated with 1-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide are primarily due to its interaction with the cannabinoid receptors in the brain. It has been found to produce a range of effects, including euphoria, relaxation, altered perception, and increased appetite. It has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 1-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide in lab experiments include its potent psychoactive effects and unique chemical structure, which make it a valuable tool for studying the cannabinoid receptors in the brain. However, its potency and potential for abuse make it a challenging substance to work with, and strict safety precautions must be taken when handling it.
Future Directions
There are several potential future directions for research on 1-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide. One area of interest is its potential use in the treatment of chronic pain and inflammation. Another potential direction is the study of its effects on the endocannabinoid system and how it interacts with other cannabinoids. Additionally, further research is needed to fully understand the long-term effects of 1-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide use and its potential for abuse.
Scientific Research Applications
1-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide has been studied extensively in the field of neuroscience and has shown promising results in the treatment of various neurological disorders. It has been found to possess potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation.
properties
IUPAC Name |
1-methyl-N-[1-[(3-methylphenyl)methyl]pyrazol-4-yl]pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-12-4-3-5-13(6-12)9-20-10-14(7-17-20)18-23(21,22)15-8-16-19(2)11-15/h3-8,10-11,18H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRUZQLWXDJFCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=N2)NS(=O)(=O)C3=CN(N=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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